molecular formula C15H20N4O B15113217 N-tert-butyl-1-(2-cyanopyridin-3-yl)pyrrolidine-3-carboxamide

N-tert-butyl-1-(2-cyanopyridin-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B15113217
M. Wt: 272.35 g/mol
InChI Key: NXWRMAPBEKJDSY-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(2-cyanopyridin-3-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a cyanopyridine moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(2-cyanopyridin-3-yl)pyrrolidine-3-carboxamide typically involves the reaction of a pyrrolidine derivative with a cyanopyridine compound under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-120°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(2-cyanopyridin-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyanopyridine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the cyanopyridine moiety using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium carbonate, sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-1-(2-cyanopyridin-3-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(2-cyanopyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate
  • tert-butyl 2,6-dioxopiperidin-3-ylcarbamate

Uniqueness

N-tert-butyl-1-(2-cyanopyridin-3-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

N-tert-butyl-1-(2-cyanopyridin-3-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C15H20N4O/c1-15(2,3)18-14(20)11-6-8-19(10-11)13-5-4-7-17-12(13)9-16/h4-5,7,11H,6,8,10H2,1-3H3,(H,18,20)

InChI Key

NXWRMAPBEKJDSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=C(N=CC=C2)C#N

Origin of Product

United States

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